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molecular formula C7H8O2S B133935 Furfuryl thioacetate CAS No. 13678-68-7

Furfuryl thioacetate

Cat. No. B133935
M. Wt: 156.2 g/mol
InChI Key: LQOUTUIIYXYBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03952026

Procedure details

a. Furfurylthiol acetate was prepared by reacting acetic chloride or anhydride with furfurylmercaptan according to the method described in Houben-Weyl, 4l th ed., vol. 9, 753 (1955). The product has a b.p. of 90°-92° C./12 mm. Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[CH2:5]([SH:11])[C:6]1[O:10][CH:9]=[CH:8][CH:7]=1>>[CH3:2][C:1]([S:11][CH2:5][C:6]1[O:10][CH:9]=[CH:8][CH:7]=1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)S
Step Four
Name
4l
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)SCC1=CC=CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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